REACTION_CXSMILES
|
[Na].[CH3:2][OH:3].[Cl:4][C:5]1[C:10]([CH3:11])=[CH:9][CH:8]=[C:7]([Cl:12])[C:6]=1[NH:13][S:14]([C:17]1[N:27]=[C:20]2[N:21]=[C:22](Cl)[CH:23]=[C:24](Cl)[N:19]2[N:18]=1)(=[O:16])=[O:15].[C:28]([OH:31])(=O)C>>[Cl:4][C:5]1[C:10]([CH3:11])=[CH:9][CH:8]=[C:7]([Cl:12])[C:6]=1[NH:13][S:14]([C:17]1[N:27]=[C:20]2[N:21]=[C:22]([O:31][CH3:28])[CH:23]=[C:24]([O:3][CH3:2])[N:19]2[N:18]=1)(=[O:16])=[O:15] |^1:0|
|
Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1C)Cl)NS(=O)(=O)C1=NN2C(N=C(C=C2Cl)Cl)=N1
|
Name
|
ice water
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
The solid present was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1C)Cl)NS(=O)(=O)C1=NN2C(N=C(C=C2OC)OC)=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |